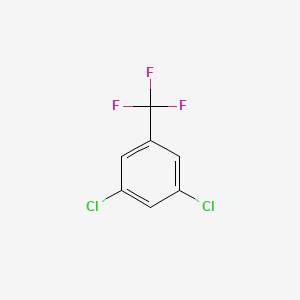









|
REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[C:6]([Cl:8])[CH:7]=1.[CH:13]1(B(O)O)[CH2:15][CH2:14]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:8][C:6]1[CH:5]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:3]=[C:2]([CH:13]2[CH2:15][CH2:14]2)[CH:7]=1 |f:2.3.4.5,7.8.9|
|


|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
440 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)B(O)O
|
|
Name
|
|
|
Quantity
|
3.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
145 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
|
Name
|
|
|
Quantity
|
60 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=CC(=C1)C(F)(F)F)C1CC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 980 mg | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |